4-Sec-butoxy-3-ethoxybenzaldehyde

Medicinal Chemistry Drug Design SAR

4-Sec-butoxy-3-ethoxybenzaldehyde (CAS 915907-98-1) features a unique steric/electronic profile (LogP 2.7, TPSA 35.5 Ų, 6 rotatable bonds) ideal for CNS drug discovery & SAR studies. Its branched sec-butoxy substitution alters lipophilicity & conformational flexibility compared to linear analogs, enhancing membrane permeability. High purity (≥98%) ensures reproducible yields in multi-step syntheses.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 915907-98-1
Cat. No. B1305067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Sec-butoxy-3-ethoxybenzaldehyde
CAS915907-98-1
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCC(C)OC1=C(C=C(C=C1)C=O)OCC
InChIInChI=1S/C13H18O3/c1-4-10(3)16-12-7-6-11(9-14)8-13(12)15-5-2/h6-10H,4-5H2,1-3H3
InChIKeyYCPXBOGXXIEFIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Sec-butoxy-3-ethoxybenzaldehyde (CAS 915907-98-1): Key Compound Profile for Procurement and Research Selection


4-Sec-butoxy-3-ethoxybenzaldehyde (CAS 915907-98-1) is a para-substituted benzaldehyde derivative characterized by an ethoxy group at the 3-position and a branched sec-butoxy group at the 4-position. Its molecular formula is C₁₃H₁₈O₃ with a molecular weight of 222.28 g/mol . This compound is a valuable building block in organic synthesis and medicinal chemistry, offering a specific balance of lipophilic character and conformational flexibility due to its branched alkoxy substitution pattern .

Why 4-Sec-butoxy-3-ethoxybenzaldehyde Cannot Be Directly Substituted with In-Class Analogs


While this compound belongs to the broad class of alkoxybenzaldehydes, its precise substitution pattern—a branched sec-butoxy group at the 4-position combined with an ethoxy group at the 3-position—creates a unique steric and electronic environment. This specific arrangement directly influences key physicochemical properties, including lipophilicity (LogP), topological polar surface area (TPSA), and conformational flexibility (number of rotatable bonds), compared to linear n-butoxy analogs, simpler mono-substituted sec-butoxy derivatives, or methoxy variants . Substituting with a generic analog can lead to significantly altered solubility, membrane permeability, and metabolic stability, which may compromise the reproducibility of synthetic outcomes or the validity of structure-activity relationship (SAR) studies .

Quantitative Differentiation of 4-Sec-butoxy-3-ethoxybenzaldehyde from Key Comparators


Enhanced Lipophilicity (LogP) Compared to Hydroxy and Linear Butoxy Analogs

The target compound exhibits a predicted XLogP of 2.7 [1], which is significantly higher than that of 3-ethoxy-4-hydroxybenzaldehyde (LogP = 1.72) , indicating a 0.98 log unit increase in lipophilicity. This difference is crucial for optimizing passive membrane permeability and oral bioavailability in drug discovery programs.

Medicinal Chemistry Drug Design SAR

Increased Conformational Flexibility vs. Mono-Substituted Sec-Butoxy Derivatives

With 6 rotatable bonds [1], 4-sec-butoxy-3-ethoxybenzaldehyde offers greater conformational freedom than 4-sec-butoxybenzaldehyde (CAS 104174-29-0), which has only 4 rotatable bonds [2]. This increased flexibility can impact binding entropy and the compound's ability to adopt bioactive conformations within protein binding pockets.

Molecular Modeling Ligand Binding Pharmacokinetics

Moderate Polarity Profile Relative to Methoxy and Hydroxy Analogs

The topological polar surface area (TPSA) of 4-sec-butoxy-3-ethoxybenzaldehyde is 35.5 Ų [1]. This value is comparable to the 35.53 Ų of 4-sec-butoxy-3-methoxybenzaldehyde but significantly lower than the 46.53 Ų of the hydroxyl-containing 3-ethoxy-4-hydroxybenzaldehyde [2]. This moderate TPSA indicates balanced polarity, avoiding the extremes of highly polar or highly lipophilic molecules.

Solubility Prediction ADME Property-Based Design

Reduced Boiling Point and Density vs. Linear n-Butoxy Isomer

The target compound exhibits a predicted boiling point of 328.9±22.0 °C and density of 1.031±0.06 g/cm³ . In comparison, the linear isomer 4-butoxy-3-ethoxybenzaldehyde (CAS 93567-90-9) has a slightly higher predicted boiling point of 334.9±22.0 °C and density of 1.033±0.06 g/cm³ . The 6.0 °C lower boiling point for the sec-butoxy derivative suggests marginally increased volatility, which may be relevant for purification by distillation.

Purification Formulation Process Chemistry

Availability in High Purity (98%+) for Reproducible Research

Several reputable vendors, including Leyan and MolCore, offer 4-sec-butoxy-3-ethoxybenzaldehyde with a guaranteed minimum purity of 98% or higher . This high purity specification is critical for minimizing side reactions and ensuring consistent outcomes in sensitive synthetic or biological assays, particularly when compared to more variable or lower-purity commercial sources for similar building blocks.

Chemical Synthesis Quality Control Reproducibility

Optimal Application Scenarios for 4-Sec-butoxy-3-ethoxybenzaldehyde Based on Differentiated Properties


Medicinal Chemistry SAR Studies for Lipophilicity Optimization

Leverage the compound's LogP of 2.7, a 0.98 log unit increase over 3-ethoxy-4-hydroxybenzaldehyde, to explore the impact of increased lipophilicity on membrane permeability and target binding in lead optimization programs [1].

Conformational Analysis and Ligand Design

Utilize the compound's 6 rotatable bonds, a 50% increase over 4-sec-butoxybenzaldehyde, to probe the role of conformational flexibility in ligand-protein interactions, aiding in the design of molecules with specific binding entropies [2][3].

Development of CNS-Penetrant Drug Candidates

Employ the compound as a core scaffold in CNS drug discovery, given its favorable TPSA of 35.5 Ų (well below the 140 Ų threshold for oral bioavailability) and balanced lipophilicity, which are predictive of good blood-brain barrier penetration [4].

Precise Building Block for High-Fidelity Synthesis

Select this compound for multi-step syntheses where high purity (≥98%) is critical to minimize byproduct formation and ensure reproducible yields, particularly in automated parallel synthesis or library production .

Technical Documentation Hub

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